molecular formula C6H3F3O5S B2554028 3-(Trifluoromethanesulfonyloxy)pyran-2-one CAS No. 1256469-25-6

3-(Trifluoromethanesulfonyloxy)pyran-2-one

Cat. No.: B2554028
CAS No.: 1256469-25-6
M. Wt: 244.14
InChI Key: WEQIQBJSTNLUCO-UHFFFAOYSA-N
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Description

3-(Trifluoromethanesulfonyloxy)pyran-2-one is a chemical compound that features a pyran-2-one ring substituted with a trifluoromethanesulfonyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethanesulfonyloxy)pyran-2-one typically involves the introduction of the trifluoromethanesulfonyloxy group to a pyran-2-one precursor. One common method involves the reaction of pyran-2-one with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethanesulfonyloxy)pyran-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy group can be replaced by other nucleophiles.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.

    Cycloaddition Reactions: Reagents such as 1,3-dipoles can be used in the presence of catalysts to facilitate the reaction.

Major Products Formed

    Substitution Reactions: Products include various substituted pyran-2-one derivatives.

    Cycloaddition Reactions: Products include benzo-fused heterocycles and other complex structures.

Scientific Research Applications

3-(Trifluoromethanesulfonyloxy)pyran-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethanesulfonyloxy)pyran-2-one involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyloxy group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2H-furo[2,3-c]pyran-2-one: A smoke-derived compound with similar structural features.

    Spiropyrans: Photochromic compounds that can switch between different isomeric forms under various stimuli.

Uniqueness

3-(Trifluoromethanesulfonyloxy)pyran-2-one is unique due to the presence of the trifluoromethanesulfonyloxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

(2-oxopyran-3-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O5S/c7-6(8,9)15(11,12)14-4-2-1-3-13-5(4)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQIQBJSTNLUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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